molecular formula C13H25NO B1460968 1-Cyclooctylpiperidin-4-ol CAS No. 416862-38-9

1-Cyclooctylpiperidin-4-ol

Cat. No.: B1460968
CAS No.: 416862-38-9
M. Wt: 211.34 g/mol
InChI Key: PTQBEFJIFSMGPL-UHFFFAOYSA-N
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Description

1-Cyclooctylpiperidin-4-ol is a useful research compound. Its molecular formula is C13H25NO and its molecular weight is 211.34 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

1-Cyclooctylpiperidin-4-ol is a derivative of piperidin-4-ol, which has been evaluated for potential treatment of HIV . The primary target of this compound is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

The mode of action of this compound involves antagonistic activities against the CCR5 receptor . This means that the compound binds to the CCR5 receptor, preventing HIV-1 from entering the cell . The antagonistic activity of the compound is believed to be due to the presence of one basic nitrogen atom, which anchors the ligands to the CCR5 receptor via a strong salt-bridge interaction .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the process of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound prevents the virus from entering the cell, thereby inhibiting the progression of the disease .

Result of Action

The result of the action of this compound is the inhibition of HIV-1 entry into cells . This is achieved by the compound’s antagonistic activity against the CCR5 receptor, which is an essential coreceptor for HIV-1 entry . By blocking this receptor, the compound can potentially slow the progression of HIV-1 infection .

Action Environment

The action environment of this compound is within the cellular environment, specifically at the site of the CCR5 receptor Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of other molecules that may interact with the CCR5 receptor, the pH of the environment, and the presence of metabolic enzymes

Biochemical Analysis

Biochemical Properties

1-Cyclooctylpiperidin-4-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One of the notable interactions is with the chemokine receptor CCR5, which is a seven-transmembrane G-protein coupled receptor. This receptor is essential in the process of HIV-1 entry into cells. This compound has been evaluated for its potential as a CCR5 antagonist, which could block the receptor and prevent HIV-1 from entering cells . The nature of this interaction involves the binding of this compound to the CCR5 receptor, thereby inhibiting its function and preventing the virus from attaching and entering the host cell.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the nociceptin receptor, which is involved in pain signaling pathways. By binding to this receptor, the compound can alter pain perception and provide analgesic effects . Additionally, this compound can impact gene expression by modulating the transcription of genes involved in immune responses and inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound acts as an antagonist to the CCR5 receptor, binding to it and preventing the receptor from interacting with its natural ligands. This inhibition can block the entry of HIV-1 into cells, thereby providing a potential therapeutic approach for preventing HIV infection . Furthermore, this compound can inhibit or activate enzymes involved in pain signaling pathways, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained interactions with target biomolecules . Over extended periods, the compound may undergo degradation, which can alter its efficacy and impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to provide therapeutic benefits, such as pain relief and inhibition of HIV-1 entry into cells . At higher doses, this compound may exhibit toxic or adverse effects, including alterations in cellular metabolism and gene expression. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized by enzymes in the liver, which convert it into active or inactive metabolites . These metabolic processes can influence the compound’s efficacy and duration of action. Additionally, this compound can affect metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of this compound within specific tissues can influence its therapeutic potential and side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This subcellular localization is crucial for its interactions with target biomolecules and its overall efficacy in modulating cellular processes.

Properties

IUPAC Name

1-cyclooctylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO/c15-13-8-10-14(11-9-13)12-6-4-2-1-3-5-7-12/h12-13,15H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQBEFJIFSMGPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.